molecular formula C15H17NO B152148 Benzyl-(3-methoxy-benzyl)-amine CAS No. 134240-37-2

Benzyl-(3-methoxy-benzyl)-amine

Cat. No. B152148
M. Wt: 227.3 g/mol
InChI Key: XCAYUNJSPOEITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-(3-methoxy-benzyl)-amine is a chemical compound that is structurally related to benzyl amides and benzyl amines. It contains a benzyl group attached to an amine group, with a methoxy substituent on the benzene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to Benzyl-(3-methoxy-benzyl)-amine often involves the amidation reaction of amines with acids or the alkylation of amines with alkyl halides. For instance, N-benzyl amides have been synthesized by the amidation reaction of 3-methoxy benzylamine with various acids, using p-toluenesulfonic acid as a catalyst in toluene . Similarly, alkylation reactions have been used to synthesize N-methoxy-9-methyl-9H-purin-6-amines, which are structurally related to Benzyl-(3-methoxy-benzyl)-amine .

Molecular Structure Analysis

The molecular structure of compounds similar to Benzyl-(3-methoxy-benzyl)-amine has been characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. For example, the crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed the presence of intramolecular hydrogen bonds and a two-dimensional supramolecular network . These structural analyses provide insights into the stability and reactivity of such compounds.

Chemical Reactions Analysis

Benzyl-(3-methoxy-benzyl)-amine and its analogs can participate in various chemical reactions, including tautomerism and alkylation. The tautomer ratio and reactivity towards electrophiles can vary depending on the substituents present on the compound . Additionally, the compound's reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, which affect the electron density distribution within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl-(3-methoxy-benzyl)-amine derivatives can be influenced by their molecular structure. For instance, the presence of methoxy groups can impact the compound's solubility, boiling point, and melting point. The electronic properties, such as HOMO and LUMO energies, can be calculated using DFT to predict the compound's reactivity and stability . Moreover, the molecular electrostatic potential (MEP) surface map can provide information on the chemical reactivity of the molecule .

Relevant Case Studies

Case studies involving compounds similar to Benzyl-(3-methoxy-benzyl)-amine have demonstrated their potential applications. For example, a nitrogen analog of stilbene, which is structurally related, has been studied for its ability to inhibit melanin production, suggesting its use as a skin whitening agent . Additionally, the antibacterial activities of para-methoxy sulphonamides have been screened, showing potent antibacterial properties .

Scientific Research Applications

Photochemical Applications

  • Benzyl-(3-methoxy-benzyl)-amine derivatives have been explored for photochemical applications. For example, the 3-(diethylamino)benzyl (DEABn) group, closely related to Benzyl-(3-methoxy-benzyl)-amine, was studied for releasing amines through direct photochemical breaking of the benzylic C-N bond. This research highlighted the potential of these compounds in photochemistry, especially in methanol and MeCN/water solutions (Wang, Devalankar, & Lu, 2016).

Melanin Production Inhibition

  • Benzyl-(3-methoxy-benzyl)-amine analogs have been studied for their effects on melanin biosynthesis, relevant to hyper-pigmentation issues. A nitrogen analog of stilbene, closely related to Benzyl-(3-methoxy-benzyl)-amine, was synthesized and found to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This suggests potential uses in skin whitening applications (Choi et al., 2002).

Supramolecular Chemistry

  • Benzyl-(3-methoxy-benzyl)-amine derivatives have been used in the solid-phase synthesis of oligo(p-benzamide) foldamers, important in supramolecular chemistry. These compounds serve as building blocks for creating complex molecular structures (König, Abbel, Schollmeyer, & Kilbinger, 2006).

Pharmaceutical Manufacturing

  • In pharmaceutical manufacturing, Benzyl-(3-methoxy-benzyl)-amine derivatives have been involved in the synthesis of complex pharmaceutical compounds. For example, a large-scale manufacturing process of a benzylpurine derivative, closely related to Benzyl-(3-methoxy-benzyl)-amine, was developed, demonstrating the compound's utility in pharmaceutical synthesis (Shi et al., 2015).

Drug Delivery Systems

  • Benzyl-(3-methoxy-benzyl)-amine derivatives have been explored in the development of drug delivery systems. For instance, they have been used in the synthesis of magnetic and pH-sensitive nano-carriers for targeted drug delivery, particularly in tumor treatment (Wang, Gong, Wang, & Wu, 2014).

Safety And Hazards

The safety data sheets of similar compounds like 4-Hydroxy-3-methoxybenzyl alcohol and 4-Methoxybenzyl alcohol suggest that they may cause skin irritation, allergic skin reaction, and serious eye damage. Always handle chemicals with appropriate safety measures.

Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, 4-hydroxy-3-methoxybenzaldehyde nicotinamide has been studied for its nonlinear optical applications .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-9-5-8-14(10-15)12-16-11-13-6-3-2-4-7-13/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAYUNJSPOEITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354345
Record name Benzyl-(3-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(3-methoxy-benzyl)-amine

CAS RN

134240-37-2
Record name Benzyl-(3-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-(3-methoxy-benzyl)-amine
Reactant of Route 2
Reactant of Route 2
Benzyl-(3-methoxy-benzyl)-amine
Reactant of Route 3
Reactant of Route 3
Benzyl-(3-methoxy-benzyl)-amine
Reactant of Route 4
Reactant of Route 4
Benzyl-(3-methoxy-benzyl)-amine
Reactant of Route 5
Reactant of Route 5
Benzyl-(3-methoxy-benzyl)-amine
Reactant of Route 6
Reactant of Route 6
Benzyl-(3-methoxy-benzyl)-amine

Citations

For This Compound
1
Citations
L Brown, C Lainé, D Toutoungi, S Li, G Goetz… - owlstonemedical.com
4. Conclusions • Chip-based FAIMS-MS can be used to monitor reaction kinetics.• The technique provides good separation of the structurally similar imine and amine ions, and allows …
Number of citations: 0 www.owlstonemedical.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.